N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 904278-01-9
VCID: VC4510808
InChI: InChI=1S/C16H20N2O3S/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3
SMILES: CS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.41

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide

CAS No.: 904278-01-9

Cat. No.: VC4510808

Molecular Formula: C16H20N2O3S

Molecular Weight: 320.41

* For research use only. Not for human or veterinary use.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide - 904278-01-9

Specification

CAS No. 904278-01-9
Molecular Formula C16H20N2O3S
Molecular Weight 320.41
IUPAC Name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]methanesulfonamide
Standard InChI InChI=1S/C16H20N2O3S/c1-22(19,20)17-11-15(16-7-4-10-21-16)18-9-8-13-5-2-3-6-14(13)12-18/h2-7,10,15,17H,8-9,11-12H2,1H3
Standard InChI Key AVKAVSJOJWVYSY-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C3C2

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]methanesulfonamide reflects its composition. The molecular formula is C16_{16}H19_{19}N2_2O3_3S, with a calculated molecular weight of 319.4 g/mol (based on atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).

Structural Features

  • 3,4-Dihydroisoquinoline: A partially saturated isoquinoline derivative with a six-membered ring fused to a benzene ring, contributing to aromatic interactions and potential receptor binding.

  • Furan: A five-membered oxygen-containing heterocycle that enhances solubility and participates in hydrogen bonding.

  • Methanesulfonamide: A sulfonamide group (-SO2_2NH2_2) linked to a methyl group, commonly associated with enzyme inhibition and metabolic stability.

Table 1: Key Structural Components

ComponentRole in Structure
3,4-DihydroisoquinolineAromatic scaffold for bioactivity
FuranSolubility and hydrogen bonding
MethanesulfonamidePharmacophore for target interaction

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis is reported for this compound, analogous derivatives (e.g., chlorophenyl- or fluorophenyl-substituted variants) suggest a multi-step approach :

  • Formation of the Ethyl Backbone:

    • Condensation of furan-2-carbaldehyde with a dihydroisoquinoline precursor.

    • Reduction of the resulting imine to form the ethylamine intermediate.

  • Sulfonamide Incorporation:

    • Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

Example Reaction:

Intermediate amine+CH3SO2ClBaseN-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide\text{Intermediate amine} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)methanesulfonamide}

Reactivity

  • Nucleophilic Substitution: The sulfonamide group may undergo reactions at the sulfur center.

  • Oxidation: The furan ring is susceptible to oxidative cleavage under strong conditions (e.g., with ozone).

Physicochemical Properties

Predicted Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the sulfonamide and furan groups.

  • logP: Estimated at 2.1 (indicating moderate lipophilicity).

Table 2: Calculated Physicochemical Properties

PropertyValue
Molecular Weight319.4 g/mol
logP2.1
Hydrogen Bond Donors2 (NH in sulfonamide)
Hydrogen Bond Acceptors5

Biological Activity and Applications

Mechanistic Insights

Structural analogs (e.g., chlorophenyl derivatives) exhibit activity as enzyme inhibitors or receptor modulators . For example:

  • PRMT5 Inhibition: Sulfonamide-containing compounds like EPZ015866 block protein arginine methyltransferases, impacting epigenetic regulation .

  • Osteoclast Differentiation Suppression: Methanesulfonamide derivatives inhibit NF-κB nuclear translocation, reducing bone resorption .

Comparative Analysis with Analogous Compounds

Structural Modifications and Activity

  • Chlorophenyl Derivative (CAS 1208424-15-0): Enhanced lipophilicity (logP = 3.8) and activity in enzyme assays.

  • Fluorophenyl Derivative (CAS 898416-67-6): Improved metabolic stability due to fluorine’s electron-withdrawing effects .

Table 3: Comparison with Sulfonamide Analogs

CompoundMolecular WeightlogPKey Modification
Target Compound319.42.1Methanesulfonamide
1-(3-Chlorophenyl) Derivative430.953.8Chlorophenyl group
4-Fluorobenzenesulfonamide 400.53.2Fluorophenyl group

Future Research Directions

  • Synthetic Optimization: Streamlining the synthesis to improve yield and purity.

  • Target Identification: High-throughput screening to elucidate biological targets.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

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